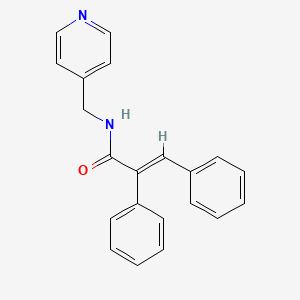
2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide, also known as DPPMA, is a synthetic compound that has gained interest in the field of medicinal chemistry due to its potential therapeutic applications. DPPMA is a member of the acrylamide family and has a molecular formula of C22H20N2O.
Wirkmechanismus
The mechanism of action of 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide involves the inhibition of various cellular pathways that are involved in the development and progression of cancer and neurodegenerative diseases. 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide has been shown to inhibit the activity of various enzymes such as topoisomerase II and acetylcholinesterase, which are involved in DNA replication and neurotransmitter signaling, respectively.
Biochemical and Physiological Effects:
2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion. Furthermore, 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide has been shown to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione, which are involved in cellular signaling and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide in lab experiments include its high purity and yield, as well as its potent anti-cancer and neuroprotective properties. However, the limitations of using 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide, including the optimization of its chemical structure to improve its pharmacological properties, the investigation of its potential synergistic effects with other drugs, and the exploration of its therapeutic potential in other diseases such as diabetes and cardiovascular disease.
In conclusion, 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide is a synthetic compound that has shown promising therapeutic potential in the treatment of various diseases such as cancer and neurodegenerative diseases. Its mechanism of action involves the inhibition of various cellular pathways, and it exhibits various biochemical and physiological effects. Despite its limitations, 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide remains a promising candidate for further research and development.
Synthesemethoden
The synthesis of 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide involves the condensation of 4-pyridinemethanol and 2,3-diphenylacryloyl chloride in the presence of a base catalyst such as triethylamine. The reaction yields 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide as a white crystalline solid with a high purity and yield.
Wissenschaftliche Forschungsanwendungen
2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide has been shown to possess anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(E)-2,3-diphenyl-N-(pyridin-4-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c24-21(23-16-18-11-13-22-14-12-18)20(19-9-5-2-6-10-19)15-17-7-3-1-4-8-17/h1-15H,16H2,(H,23,24)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYYDOVIHFVRCW-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2,3-diphenyl-N-(pyridin-4-ylmethyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5694837.png)
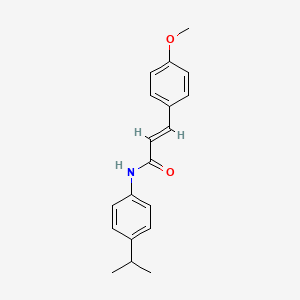
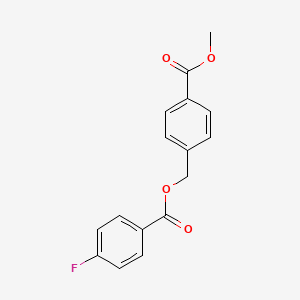
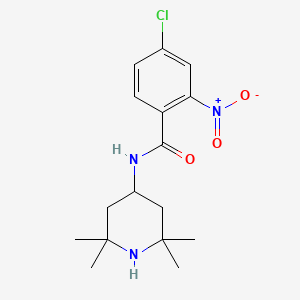
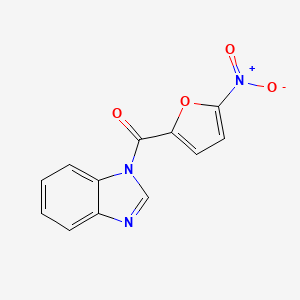
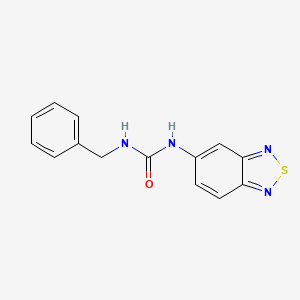


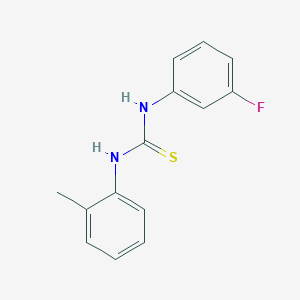
![3,5-dibromo-2-methoxybenzaldehyde {4-(diethylamino)-6-[(2,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5694903.png)
![N-(2-methylbenzyl)-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5694906.png)
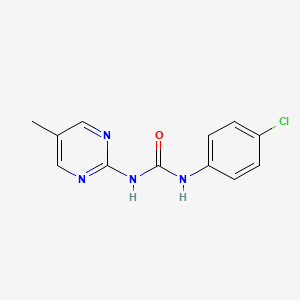
![N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide](/img/structure/B5694928.png)
